Home > Products > Screening Compounds P134531 > 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride - 1306605-44-6

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

Catalog Number: EVT-1814240
CAS Number: 1306605-44-6
Molecular Formula: C10H16Cl2N6
Molecular Weight: 291.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: [, , ]Triazolo[4,3-b]pyridazines are synthetic heterocyclic compounds, meaning they are not naturally occurring and are produced in a laboratory setting.
Synthesis Analysis

While the specific synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is not described in the provided abstracts, general methods for synthesizing [, , ]triazolo[4,3-b]pyridazines are mentioned:

  • Condensation and Cyclization: One common approach involves the condensation of 3-hydrazinopyridazines with various aldehydes or their enamine analogs, followed by oxidative cyclization of the intermediate hydrazones [].
  • Nucleophilic Substitution: Another method utilizes nucleophilic substitution reactions, as exemplified by the displacement of chlorine atoms in dichloropyridazine derivatives with hydrazine [].
Molecular Structure Analysis

[1,2,4]Triazolo[4,3-b]pyridazines consist of a triazole ring fused to a pyridazine ring. The specific substitution patterns on these rings (e.g., methyl, piperazine) will influence the molecule's overall structure and its interactions with biological targets. Techniques like X-ray crystallography can provide detailed structural information about these molecules [, , ].

Chemical Reactions Analysis

The provided abstracts showcase diverse chemical reactions involving [, , ]triazolo[4,3-b]pyridazines or their intermediates:

  • Nucleophilic Displacement: Chlorine atoms in dichloropyridazines can be selectively replaced by nucleophiles like hydrazine [].
  • Condensation Reactions: 3-Hydrazinopyridazines readily undergo condensation reactions with aldehydes or enaminones to form hydrazones, which can be further cyclized [, ].
  • Alkylation and Acylation: Reactions introducing alkyl or acyl groups to the core structure are possible, allowing for structural modifications and fine-tuning of the molecule's properties [, ].
Mechanism of Action

The mechanism of action for [, , ]triazolo[4,3-b]pyridazines varies depending on the specific target and substitution pattern.

  • Kinase Inhibition: Some derivatives, like those studied as c-Met inhibitors, exert their effects by binding to the ATP-binding site of the kinase, thereby blocking its activity [, , ].
  • Bromodomain Inhibition: Certain compounds, as exemplified by AZD5153, act as bivalent bromodomain and extraterminal inhibitors, targeting these protein domains involved in chromatin regulation [].
Applications

The provided abstracts highlight the following scientific applications of [, , ]triazolo[4,3-b]pyridazines:

  • Anticancer Agents: Numerous studies focus on developing these compounds as inhibitors of various targets involved in cancer development and progression, such as c-Met kinase [, , ] and bromodomains [].
  • Antimicrobial Agents: Some derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains [, , , ].
  • Neurological Disorders: Compounds like L-838,417 and SL651498 have been investigated for their interaction with GABAA receptors, highlighting their potential in treating neurological disorders [, , ].
  • Other Applications: The diverse biological activities of [, , ]triazolo[4,3-b]pyridazines make them attractive candidates for research in other therapeutic areas, including inflammation, cardiovascular diseases, and metabolic disorders.
Future Directions

Future research on [, , ]triazolo[4,3-b]pyridazines could explore:

Conclusion:

While the specific compound mentioned was not directly discussed in the provided abstracts, the analysis of the broader class of [, , ]triazolo[4,3-b]pyridazines highlights their significant potential in scientific research, particularly in medicinal chemistry. Continued exploration of this chemical space is warranted to develop novel therapeutics and deepen our understanding of various biological processes.

1. (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) []

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits high potency in both in vitro and in vivo studies, effectively downregulating c-Myc and inhibiting tumor growth in xenograft models. []
  • Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride. The key difference lies in the substitution pattern: AZD5153 features a 3-methoxy group and a complex substituent at the 6-position, while the main compound has a 3-methyl group and a piperazine ring at the 6-position. Despite these variations, the shared core structure suggests potential similarities in their binding interactions and biological activity profiles. []

2. N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632) [, ]

  • Compound Description: Compound 1632 is a small-molecule inhibitor of the RNA-binding protein Lin28. It disrupts the interaction between Lin28 and the let-7 microRNA precursor, rescuing let-7 processing and function. [] This compound exhibits biological activity in cancer cells, inducing differentiation in mouse embryonic stem cells and reducing tumor-sphere formation. []
  • Relevance: Compound 1632 exhibits striking structural similarity to 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride. Both compounds share an identical 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl core. The primary difference lies in the substituent attached to this core: 1632 possesses a N-methyl-N-phenylacetamide moiety at the 6-position, whereas the main compound features a piperazine ring at the same position. This close structural resemblance suggests a potential for overlapping biological activities and interactions with similar target classes. [, ]

3. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) [, ]

  • Compound Description: SGX523 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] It entered clinical development for the treatment of solid tumors, but its development was halted due to renal toxicity observed in patients, attributed to crystal deposits of its metabolite in renal tubules. []
  • Relevance: SGX523 highlights the importance of exploring different substituents on the [, , ]triazolo[4,3-b]pyridazine core for modulating biological activity. While it shares the same tricyclic core with 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride, SGX523 incorporates a thioquinoline group at the 6-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position. This comparison emphasizes how structural modifications on the core scaffold can significantly impact the pharmacological and toxicological profiles of these compounds. [, ]

Properties

CAS Number

1306605-44-6

Product Name

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

IUPAC Name

3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

Molecular Formula

C10H16Cl2N6

Molecular Weight

291.18 g/mol

InChI

InChI=1S/C10H14N6.2ClH/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15;;/h2-3,11H,4-7H2,1H3;2*1H

InChI Key

WJHYMUBHLICMDY-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.